N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride
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Overview
Description
N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Preparation Methods
The synthesis of N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes in the presence of inorganic bases. This reaction is often carried out in aprotic bipolar solvents such as dimethyl sulfoxide (DMSO) at room temperature . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Medicine: It has shown promise in the treatment of certain diseases due to its biological activity. Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death or inhibition of growth .
Comparison with Similar Compounds
N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride is unique due to its specific structure and biological activity. Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan:
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in the development of new drugs and agrochemicals.
Properties
IUPAC Name |
N-[[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2.2ClH/c1-3-19-12-7-5-4-6-11(12)10(2)16-9-13-17-14(8-15)20-18-13;;/h4-7,10,16H,3,8-9,15H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVSFGKMVWSWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)NCC2=NOC(=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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